molecular formula C14H19FN2O B7460754 N-(2-fluorophenyl)azocane-1-carboxamide

N-(2-fluorophenyl)azocane-1-carboxamide

Cat. No. B7460754
M. Wt: 250.31 g/mol
InChI Key: ZYDKFYOOHIXNCB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)azocane-1-carboxamide, also known as JD5037, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of azocanes, which are compounds that contain an azo group (-N=N-) and a six-membered heterocyclic ring. JD5037 has been shown to have promising effects in preclinical studies as a potential treatment for various diseases, including cancer, obesity, and addiction.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)azocane-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including appetite, pain, mood, and addiction. N-(2-fluorophenyl)azocane-1-carboxamide has been shown to selectively inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, N-(2-fluorophenyl)azocane-1-carboxamide increases the levels of anandamide, which in turn activates cannabinoid receptors and produces its therapeutic effects.
Biochemical and physiological effects:
N-(2-fluorophenyl)azocane-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2-fluorophenyl)azocane-1-carboxamide has been shown to reduce food intake and body weight in animal models by altering the activity of the hypothalamus, a region of the brain that regulates appetite and metabolism. Furthermore, N-(2-fluorophenyl)azocane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction by altering the activity of the mesolimbic dopamine system, a brain pathway that is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)azocane-1-carboxamide has several advantages for lab experiments. It has been shown to have high selectivity for FAAH and does not interact with other enzymes or receptors. In addition, N-(2-fluorophenyl)azocane-1-carboxamide has been shown to have good oral bioavailability and can be administered orally to animals. However, there are some limitations to using N-(2-fluorophenyl)azocane-1-carboxamide in lab experiments. It is a complex compound to synthesize and requires expertise in organic chemistry. In addition, the mechanism of action of N-(2-fluorophenyl)azocane-1-carboxamide is not fully understood, which makes it difficult to interpret its effects in preclinical models.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)azocane-1-carboxamide. One direction is to further investigate its potential as a treatment for cancer. Preclinical studies have shown promising results, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential as a treatment for obesity and metabolic disorders. N-(2-fluorophenyl)azocane-1-carboxamide has been shown to have anti-obesity effects in animal models, but more research is needed to determine its safety and efficacy in humans. Finally, there is potential for N-(2-fluorophenyl)azocane-1-carboxamide to be developed as a treatment for addiction. Preclinical studies have shown that N-(2-fluorophenyl)azocane-1-carboxamide can reduce drug-seeking behavior, but more research is needed to determine its efficacy in humans and its potential for abuse.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)azocane-1-carboxamide involves the reaction of 2-fluoroaniline with 1,6-dibromohexane to form the intermediate compound, which is then reacted with sodium azide and copper(I) iodide to form the azocane ring. The final step involves the reaction of the azocane intermediate with isocyanate to form the carboxamide group. The synthesis of N-(2-fluorophenyl)azocane-1-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-fluorophenyl)azocane-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic effects. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-(2-fluorophenyl)azocane-1-carboxamide has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. Furthermore, N-(2-fluorophenyl)azocane-1-carboxamide has been shown to have potential as a treatment for addiction by reducing drug-seeking behavior.

properties

IUPAC Name

N-(2-fluorophenyl)azocane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c15-12-8-4-5-9-13(12)16-14(18)17-10-6-2-1-3-7-11-17/h4-5,8-9H,1-3,6-7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDKFYOOHIXNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)azocane-1-carboxamide

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